molecular formula C17H18ClNO2 B5532371 N-(4-chlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide

N-(4-chlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide

Cat. No.: B5532371
M. Wt: 303.8 g/mol
InChI Key: SLTOFSHXKLIJDV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group and a propan-2-ylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide typically involves the reaction of 4-chloroaniline with 2-(2-propan-2-ylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions could potentially convert the acetamide group to an amine.

    Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide
  • N-(4-chlorophenyl)-2-(2-ethylphenoxy)acetamide
  • N-(4-chlorophenyl)-2-(2-isopropylphenoxy)acetamide

Uniqueness

N-(4-chlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12(2)15-5-3-4-6-16(15)21-11-17(20)19-14-9-7-13(18)8-10-14/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTOFSHXKLIJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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